Fluticasone propionate-17beta-carboxylic acid
Overview
Description
Fluticasone propionate-17beta-carboxylic acid (FP17betaCA) is a metabolite of fluticasone propionate (FP), a corticosteroid used in the treatment of asthma and allergic rhinitis. FP17betaCA is excreted in urine and can be used as a biomarker to assess adherence to FP therapy. The presence of FP17betaCA in urine indicates recent administration of FP, making it a valuable tool for monitoring patient compliance with inhaled FP therapy .
Synthesis Analysis
The synthesis of FP17betaCA is not directly described in the provided papers. However, it is understood that FP17betaCA is a metabolite of FP, which suggests that it is formed in the body through metabolic processes after FP administration. The detection of FP17betaCA in urine is facilitated by sensitive analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which can quantify this metabolite at very low concentrations, indicating its presence or absence following FP therapy .
Molecular Structure Analysis
The molecular structure of FP17betaCA is closely related to that of its parent compound, FP. The mass spectrometry analysis provides information on the molecular weight and fragmentation pattern of FP17betaCA, which is crucial for its identification and quantification in biological samples. The transition of protonated precursor to product ion transitions is monitored to detect FP17betaCA in human plasma and urine .
Chemical Reactions Analysis
The chemical reactions involved in the metabolism of FP to FP17betaCA are not explicitly detailed in the provided papers. However, the detection of FP17betaCA in biological samples is indicative of the metabolic conversion of FP to its metabolite. The analytical methods employed, such as LC-MS/MS, are designed to detect these metabolites after their formation in the body .
Physical and Chemical Properties Analysis
The physical and chemical properties of FP17betaCA are inferred from the analytical methods used to detect it. The sensitivity of the LC-MS/MS method allows for the detection of FP17betaCA at sub pg/mL levels in human plasma, indicating the compound's stability and presence at trace levels. The calibration curves and recovery rates reported in the studies demonstrate the precision and accuracy of the methods used to analyze FP17betaCA's properties .
Relevant Case Studies
Several case studies have been conducted to evaluate the utility of FP17betaCA as a biomarker for FP therapy adherence. One study demonstrated that FP17betaCA was detectable in the urine of all subjects receiving inhaled FP and undetectable in subjects not receiving FP, showing the metabolite's potential as a noninvasive test for assessing treatment compliance. The sensitivity and specificity of the LC-MS/MS method for detecting FP17betaCA in urine were both 100%, highlighting its effectiveness . Another study applied a highly sensitive UPLC-MS/MS method for the simultaneous determination of FP and FP17betaCA in human plasma, which was successfully used to support a bioequivalence study of FP administered via nasal spray in healthy subjects . Additionally, the development of an LC-MS/MS assay to measure FP17betaCA in urine was shown to have acceptable analytical performance for clinical use, supporting its clinical utility for monitoring patient compliance with FP therapy .
Scientific Research Applications
Pharmacological Profile and Therapeutic Use
Fluticasone propionate, a fluoromethyl androstane 17beta-carbiothioate, is primarily used as a moderate potency corticosteroid in dermatological conditions. Its high affinity for the glucocorticoid receptor and high lipophilicity contribute to its effectiveness. Notably, it is rapidly metabolized to its inactive carboxylic acid derivative in the liver, resulting in low systemic bioavailability. This makes it a beneficial option for treating psoriasis and atopic dermatitis, showing a low potential for systemic toxicity (Spencer & Wiseman, 1997).
Liquid Chromatography–Tandem Mass Spectrometry Analysis
A study demonstrated the development of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay to measure Fluticasone propionate-17beta-carboxylic acid (FP17betaCA) in urine. This assay is crucial for monitoring patient compliance with inhaled-fluticasone propionate therapy, illustrating its importance in managing persistent asthma (Korpi-Steiner et al., 2010).
Metabolic and Pharmacokinetic Features
Fluticasone propionate is distinguished by its rapid metabolism, with a total blood clearance equivalent to hepatic blood flow. This characteristic underpins its minimal systemic side effects when administered via oral or intranasal routes. The primary metabolite, the 17-carboxylic acid derivative, possesses negligible glucocorticoid activity, reinforcing the drug's safety profile in human pharmacology studies (Harding, 1990).
Structure-Activity Relationships of Topically Active Steroids
Research on structure-activity relationships of topically active steroids highlighted fluticasone propionate as a standout due to its high topical anti-inflammatory activity and minimal activity after oral administration. This is attributed to its rapid clearance to the 17-carboxylic acid metabolite, which is virtually inactive, underscoring its potential in respiratory disease treatments (Phillipps, 1990).
Urinary Analysis for Asthma Therapy Adherence
The urinary analysis of Fluticasone propionate-17beta-carboxylic acid (FP17betaCA) has been proposed as a test to verify patient adherence to Fluticasone propionate therapy. This noninvasive test, utilizing liquid chromatography tandem mass spectrometry (LC-MS/MS), provides a sensitive method to ensure that patients are administering their asthma medication correctly (Hagan et al., 2012).
Future Directions
FP17betaCA is used to assess compliance with fluticasone propionate therapy and aid in the evaluation of secondary adrenal insufficiency . The development of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay to measure FP17betaCA in urine has been demonstrated . This provides a sensitive method that may be used to verify that a specific patient may not have administered FP within a 16- to 24-hour window before testing .
properties
IUPAC Name |
(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30F2O6/c1-5-19(29)32-24(20(30)31)12(2)8-14-15-10-17(25)16-9-13(27)6-7-21(16,3)23(15,26)18(28)11-22(14,24)4/h6-7,9,12,14-15,17-18,28H,5,8,10-11H2,1-4H3,(H,30,31)/t12-,14+,15+,17+,18+,21+,22+,23+,24+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDYNJVITFVPOG-CQRCZTONSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30F2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70215760 | |
Record name | Fluticasone propionate-17beta-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70215760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fluticasone propionate-17beta-carboxylic acid | |
CAS RN |
65429-42-7 | |
Record name | Fluticasone propionate-17beta-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065429427 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluticasone propionate-17beta-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70215760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (6S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-(propionyloxy)-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-17-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLUTICASONE PROPIONATE-17.BETA.-CARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TP537C010A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.